molecular formula C10H7ClN4S B604335 6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071310-16-1

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B604335
CAS No.: 1071310-16-1
M. Wt: 250.71g/mol
InChI Key: MLMMIQLMOYUYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the triazolothiadiazole family, known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids. For instance, the interaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions for 2 hours can yield the desired triazolothiadiazole . Another method involves the cyclization of aminothiols with 5-arylfuran-2-carboxylic acids under similar conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c1-6-2-3-7(4-8(6)11)9-14-15-5-12-13-10(15)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMMIQLMOYUYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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